molecular formula C10H10ClNOS B1598611 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine CAS No. 20751-75-1

4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine

Cat. No. B1598611
CAS RN: 20751-75-1
M. Wt: 227.71 g/mol
InChI Key: AYFZGNOUGDUMDS-UHFFFAOYSA-N
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Description

The compound “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine” is a benzothiazine derivative. Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring . They are known to exhibit a wide range of biological activities.


Synthesis Analysis

While specific synthesis methods for “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine” are not available, similar compounds such as chloroacetyl chloride are synthesized by chlorination of acetic acid, with acetic anhydride as a catalyst .

Scientific Research Applications

1. Antigen-Specific Cell Staining

  • Application Summary: This compound has been used to improve the retention of substrates in cells during antigen-specific cell staining .
  • Methods of Application: The chloroacetyl group was added to the substrate to suppress its dissociation after forming a covalent bond with intracellular proteins .
  • Results: The modification with the chloroacetyl group was found to suppress the dissociation of the substrate from cells, improving the staining process .

2. Antimicrobial and Antiproliferative Agents

  • Application Summary: Derivatives of this compound have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
  • Results: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

3. Synthesis of Lidocaine

  • Application Summary: Chloroacetyl chloride, a compound similar to “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine”, has been used in the synthesis of lidocaine .
  • Methods of Application: The chloroacetyl group is able to form linkages with amines, which is a key step in the synthesis of lidocaine .
  • Results: The use of chloroacetyl chloride in the synthesis of lidocaine is illustrative .

4. Synthesis of Heterocyclic Compounds

  • Application Summary: Indoles, which are similar to “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine”, have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
  • Methods of Application: The indole group is incorporated into multiple fused heterocyclic scaffolds to design polycyclic structures .
  • Results: The application of indole in multicomponent reactions has led to the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .

5. Production of Herbicides

  • Application Summary: Chloroacetyl chloride, a compound similar to “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine”, is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .
  • Methods of Application: The chloroacetyl group is able to form linkages with amines, which is a key step in the synthesis of these herbicides .
  • Results: An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .

6. Synthesis of Anti-Tumor Drugs

  • Application Summary: Chloroacetyl chloride has been employed to synthesize novel anti-tumor drugs, showing promising cytotoxic activity against various cell lines .
  • Methods of Application: A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .
  • Results: The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .

Safety And Hazards

While specific safety data for “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine” is not available, related compounds such as chloroacetyl chloride are known to be toxic and corrosive, causing severe skin burns and eye damage .

properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFZGNOUGDUMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407044
Record name 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine

CAS RN

20751-75-1
Record name 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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